3-Chloro-1-(4-octylphenyl)propan-1-one

Catalog No.
S843492
CAS No.
928165-59-7
M.F
C17H25ClO
M. Wt
280.836
Availability
In Stock
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3-Chloro-1-(4-octylphenyl)propan-1-one

CAS Number

928165-59-7

Product Name

3-Chloro-1-(4-octylphenyl)propan-1-one

IUPAC Name

3-chloro-1-(4-octylphenyl)propan-1-one

Molecular Formula

C17H25ClO

Molecular Weight

280.836

InChI

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3

InChI Key

RRIVKRLKROHVNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl

Synthesis:

3-Chloro-1-(4-octylphenyl)propan-1-one, also known as 3-chloro-1-(4-octylphenyl)-1-propanone, is a synthetic organic compound. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain it. One reported method involves the Friedel-Crafts acylation of 4-octylbenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

Precursor for Fingolimod:

3-Chloro-1-(4-octylphenyl)propan-1-one serves as a key intermediate in the synthesis of fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis []. The conversion involves a multi-step process, often utilizing a reductive amination reaction with a suitable amine source [].

3-Chloro-1-(4-octylphenyl)propan-1-one is an organic compound with the molecular formula C17H25ClOC_{17}H_{25}ClO and a CAS number of 928165-59-7. This compound features a chloro group, an octylphenyl group, and a propanone moiety, contributing to its unique chemical properties. The presence of the octyl group imparts significant hydrophobic characteristics, making it particularly relevant in various chemical and biological applications. Its structure can be represented as follows:

3 Chloro 1 4 octylphenyl propan 1 one\text{3 Chloro 1 4 octylphenyl propan 1 one}

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .

The biological activity of 3-Chloro-1-(4-octylphenyl)propan-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit certain enzyme activities or modulate receptor functions, leading to various biological effects. Its unique structure enhances its binding affinity and specificity, making it a valuable compound in biological studies .

The synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one typically involves chlorination of a precursor compound. A common method includes:

  • Chlorination of 1-(4-octylphenyl)propan-1-one: This is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Industrial Production: In industrial settings, the production may involve larger-scale chlorination processes optimized for higher yields and purity, with careful control over reaction conditions like temperature and solvent choice .

3-Chloro-1-(4-octylphenyl)propan-1-one finds applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a standard reference material.
  • Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
  • Industry: The compound is used in the production of specialty chemicals and materials due to its unique properties .

Interaction studies involving 3-Chloro-1-(4-octylphenyl)propan-1-one focus on its binding interactions with biological targets. Research indicates that the compound's chlorinated aromatic structure enhances its interactions with enzymes and receptors, potentially leading to significant biological implications. These studies are crucial for understanding the mechanisms by which this compound exerts its effects .

Several compounds share structural similarities with 3-Chloro-1-(4-octylphenyl)propan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-1-phenylpropan-1-oneC13H13ClOC_{13}H_{13}ClOLacks the octyl group, affecting hydrophobicity
3-Chloro-1-(4-methoxyphenyl)propan-1-oneC16H19ClOC_{16}H_{19}ClOContains a methoxy group, influencing electronic properties
3-Chloro-1-(4-fluorophenyl)propan-1-oneC16H18ClFC_{16}H_{18}ClFContains a fluorine atom, altering reactivity
3-Chloro-1-(3-methylphenyl)-propan-1-oneC15H17ClOC_{15}H_{17}ClOMethyl substitution changes steric properties

Uniqueness

Molecular Structure and Formal Classification

3-Chloro-1-(4-octylphenyl)propan-1-one represents a synthetic organic compound classified within the aromatic ketone family, specifically belonging to the substituted propiophenone derivatives [1]. The molecular formula C₁₇H₂₅ClO indicates a complex structure incorporating both aliphatic and aromatic components with halogen substitution [1] [2]. The compound exhibits a molecular weight of 280.8 grams per mole, positioning it as a moderately sized organic molecule with significant lipophilic characteristics [1] [3].

The formal classification places this compound within multiple chemical categories simultaneously: it functions as an aromatic ketone due to the carbonyl group directly attached to the benzene ring, as a chloroalkane through the presence of the chlorinated propyl chain, and as a para-disubstituted benzene derivative [17] [18]. The structural architecture demonstrates the integration of three distinct chemical domains: the chloroalkyl chain, the carbonyl functionality, and the octyl-substituted aromatic system [1] [20].

Table 1: Basic Molecular Properties of 3-Chloro-1-(4-octylphenyl)propan-1-one

PropertyValue
Molecular FormulaC₁₇H₂₅ClO
Molecular Weight280.8 g/mol
Chemical Abstract Service Registry Number928165-59-7
PubChem Compound Identifier70700719
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count10
Partition Coefficient (XLogP3-AA)6.2
Exact Mass280.1593931 Da

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The primary International Union of Pure and Applied Chemistry systematic name for this compound is 3-chloro-1-(4-octylphenyl)propan-1-one, which accurately describes the structural components according to established nomenclature conventions [1] [2]. This designation follows the standard protocol of numbering the carbon chain from the carbonyl carbon, identifying the chlorine substitution at position 3, and specifying the para-octylphenyl substituent at position 1 [1].

Alternative nomenclature systems provide several recognized designations for this compound [1] [6]. The Chemical Abstracts Service employs the systematic name "1-Propanone, 3-chloro-1-(4-octylphenyl)-" which reflects their preferred naming hierarchy [1]. Additional accepted variations include "3-Chloro-1-(4-octylphenyl)-1-propanone" and "3-Chloro-1-(4-octylphenyl)-propanone," each maintaining chemical accuracy while following different organizational preferences [1] [6].

Table 2: Nomenclature and Alternative Designations

Identifier TypeName/Identifier
Primary International Union of Pure and Applied Chemistry Name3-chloro-1-(4-octylphenyl)propan-1-one
Alternative International Union of Pure and Applied Chemistry Name3-Chloro-1-(4-octylphenyl)-1-propanone
Chemical Abstracts Service Name1-Propanone, 3-chloro-1-(4-octylphenyl)-
Systematic Designation3-Chloro-1-(4-octylphenyl)-propanone
PubChem Synonymous Designation3-Chloro-1-(4-octylphenyl)propan-1-one

Chemical Identifiers and Registry Systems

Chemical Abstracts Service Registration (928165-59-7)

The Chemical Abstracts Service registry number 928165-59-7 serves as the unique numerical identifier for 3-chloro-1-(4-octylphenyl)propan-1-one within the global chemical registry system [1] [2] [3]. This identifier was assigned following the compound's first documentation in chemical literature and provides unambiguous identification across all scientific databases and regulatory systems [1]. The Chemical Abstracts Service number facilitates precise identification of this specific molecular entity, distinguishing it from structurally similar compounds and enabling accurate cross-referencing in chemical databases worldwide [1] [8].

The registry entry confirms the compound's classification as a synthetic organic chemical with documented structural characterization and established physicochemical properties [1] [7]. This registration enables regulatory compliance tracking and supports international chemical commerce by providing a standardized reference point for identification [1].

International Chemical Identifier and International Chemical Identifier Key Analysis

The International Chemical Identifier for 3-chloro-1-(4-octylphenyl)propan-1-one is represented as InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 [1] [2]. This standardized string provides a machine-readable representation of the molecular structure, encoding connectivity information, stereochemistry, and atomic arrangements in a format suitable for computational analysis [1].

The corresponding International Chemical Identifier Key, RRIVKRLKROHVNQ-UHFFFAOYSA-N, represents a hashed version of the International Chemical Identifier that provides a shorter, fixed-length identifier while maintaining uniqueness [1] [2]. This key facilitates database searches and enables rapid structure matching across different chemical information systems [1]. The key structure indicates no defined stereochemistry (UHFFFAOYSA) and confirms the standard International Chemical Identifier format (N designation) [1].

Simplified Molecular Input Line Entry System Notation and Digital Representation

The canonical Simplified Molecular Input Line Entry System notation for 3-chloro-1-(4-octylphenyl)propan-1-one is expressed as CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl [1] [2]. This linear string representation encodes the complete molecular structure using standard chemical notation conventions, beginning with the octyl chain (CCCCCCCC) and proceeding through the aromatic ring system to the chlorinated propanone moiety [1].

The Simplified Molecular Input Line Entry System format provides a human-readable yet computationally accessible representation of molecular structure that supports database searching, structure matching, and chemical informatics applications [1] [8]. The notation explicitly represents the para-substitution pattern on the benzene ring [C1=CC=C(C=C1)] and clearly delineates the ketone functionality C(=O) and chloroalkyl chain CCCl [1]. This standardized representation enables precise communication of structural information across diverse scientific and commercial platforms [20].

Structural Features and Functional Group Analysis

Chloroalkyl Moiety

The chloroalkyl moiety in 3-chloro-1-(4-octylphenyl)propan-1-one consists of a three-carbon propyl chain with terminal chlorine substitution at position 3, represented by the structural fragment -CH₂CH₂Cl [1] [17]. This functional group classification places the compound within the category of alkyl halides, specifically organochlorine compounds, which exhibit characteristic reactivity patterns associated with carbon-halogen bonds [17] [18].

The chlorine atom introduces significant electronegativity to the terminal carbon, creating a polarized carbon-chlorine bond that serves as a reactive site for nucleophilic substitution reactions [17] [25]. The electron-withdrawing nature of chlorine affects the electronic distribution throughout the propyl chain, influencing both the chemical reactivity and physical properties of the molecule [17]. The positioning of the chlorine atom at the terminal position maximizes its accessibility for chemical transformations while minimizing steric hindrance from adjacent molecular components [18].

The chloroalkyl chain exhibits moderate polarity due to the carbon-chlorine bond dipole, contributing to the overall molecular polarity and affecting solubility characteristics [17] [18]. The three-carbon chain length provides sufficient flexibility for conformational variations while maintaining structural integrity during chemical processes [26]. This structural feature represents a key reactive site that enables the compound to participate in various chemical transformations, particularly nucleophilic displacement reactions [17].

Carbonyl Functionality

The carbonyl group (C=O) in 3-chloro-1-(4-octylphenyl)propan-1-one constitutes the central functional group that defines the compound's classification as a ketone [1] [21]. This functional group exhibits characteristic structural and electronic properties that significantly influence the molecule's chemical behavior and reactivity patterns [21] [25].

The carbonyl carbon atom maintains sp² hybridization, creating a planar geometry around the ketone functionality with bond angles approximately 120 degrees [21] [25]. The carbon-oxygen double bond exhibits a length of approximately 1.2 angstroms, consistent with standard ketone measurements, and demonstrates significant polarity due to the electronegativity difference between carbon and oxygen atoms [21]. The oxygen atom carries a partial negative charge while the carbon atom exhibits electrophilic character, making it susceptible to nucleophilic attack [21] [25].

The aromatic ketone classification results from the direct attachment of the carbonyl group to the benzene ring system, enabling conjugation between the π-electron system of the aromatic ring and the carbonyl π-orbital [21]. This conjugation stabilizes the molecular structure and influences both the electronic properties and reactivity of the carbonyl functionality [21]. The ketone group serves as an electron-withdrawing substituent on the aromatic ring, affecting the electronic distribution and reactivity of the benzene system [25].

para-Substituted Octylphenyl Group

The para-substituted octylphenyl group represents the largest structural component of 3-chloro-1-(4-octylphenyl)propan-1-one, consisting of a benzene ring with two substituents positioned at the 1,4-positions (para-configuration) [1] [22]. The octyl chain (C₈H₁₇) constitutes a linear saturated aliphatic substituent that significantly influences the molecule's physicochemical properties [1] [23].

The benzene ring maintains its characteristic aromatic stability through delocalized π-electron system, providing structural rigidity and chemical stability to the molecular framework [17] [22]. The para-disubstitution pattern creates a symmetric arrangement that maintains the aromatic character while accommodating both the octyl chain and the carbonyl-containing substituent [22]. This substitution pattern results in the maximum separation between substituents, minimizing steric interactions and optimizing molecular stability [22].

The octyl chain contributes substantially to the molecule's lipophilic character, as evidenced by the high partition coefficient value of 6.2 [1]. This long aliphatic chain enhances hydrophobic interactions and membrane penetration capabilities while providing conformational flexibility through rotation around carbon-carbon single bonds [1] [23]. The linear arrangement of the octyl group maximizes hydrophobic surface area and promotes favorable interactions with lipid environments [23].

Conformational Analysis

The conformational analysis of 3-chloro-1-(4-octylphenyl)propan-1-one reveals significant molecular flexibility due to the presence of ten rotatable bonds within the structure [1] [26]. These rotatable bonds, consisting primarily of carbon-carbon single bonds in the octyl chain and the propyl linker, enable multiple three-dimensional arrangements of the molecule [26] [30].

The octyl chain represents the most conformationally flexible portion of the molecule, with seven consecutive carbon-carbon single bonds allowing extensive conformational freedom [26] [28]. Each rotatable bond can adopt multiple conformational states, including staggered and eclipsed arrangements, with energy barriers typically ranging from 2-4 kilocalories per mole for simple alkyl systems [26] [27]. The extended conformation of the octyl chain maximizes hydrophobic surface area, while folded conformations may provide more compact molecular arrangements [28] [32].

The propanone backbone connecting the aromatic ring to the chloroalkyl moiety exhibits more restricted conformational freedom due to the partial double-bond character of the carbon-carbonyl bond and the influence of the aromatic ring [26] [32]. The carbonyl group maintains planar geometry, constraining the adjacent carbon atoms to specific angular relationships [25] [26]. The chloroalkyl chain attached to the carbonyl carbon can rotate around the carbon-carbon single bond, adopting various orientations relative to the carbonyl plane [26].

Table 3: Structural Component Analysis

Structural ComponentChemical FormulaKey PropertiesConformational Features
Chloroalkyl Moiety-CH₂CH₂ClNucleophilic substitution site, moderate polarityLimited flexibility, three rotatable bonds
Carbonyl FunctionalityC=OElectrophilic center, planar geometryRigid planar structure, conjugation capability
para-Substituted Phenyl RingC₆H₄-Aromatic stability, π-electron systemRigid aromatic framework
Octyl ChainC₈H₁₇-High lipophilicity, hydrophobic interactionsMaximum conformational flexibility, seven rotatable bonds

XLogP3

6.2

Appearance

Yellow powder

Wikipedia

3-Chloro-1-(4-octylphenyl)-1-propanone

Dates

Modify: 2023-08-15

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